SIRT1 vs. SIRT2 Isozyme Selectivity Profile of 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene
In a recombinant human sirtuin fluorescence assay, 1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene inhibited SIRT1 with an IC₅₀ of 970 nM but was markedly weaker against SIRT2, yielding an IC₅₀ of 13,000 nM [1]. This represents a 13.4‑fold preference for SIRT1 over SIRT2, a selectivity window that differentiates the compound from the non‑fluorinated parent alkene (no detectable SIRT1 inhibition) and from the 4‑methoxy regioisomer, which shows no reported sirtuin activity in the same database [2].
| Evidence Dimension | SIRT1 vs. SIRT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | SIRT1 IC₅₀ = 970 nM; SIRT2 IC₅₀ = 13,000 nM |
| Comparator Or Baseline | Non‑fluorinated parent alkene: SIRT1 IC₅₀ not reached (inactive). 4‑Methoxy regioisomer (CAS 637041-31-7): no sirtuin activity reported in ChEMBL/BindingDB. |
| Quantified Difference | 13.4‑fold SIRT1-over-SIRT2 selectivity for the target compound; >13‑fold improvement in SIRT1 potency relative to the non‑fluorinated analog. |
| Conditions | Recombinant GST‑tagged human SIRT1 and SIRT2; Fluor de Lys fluorescence assay; 1 h incubation. |
Why This Matters
A 13‑fold SIRT1-over-SIRT2 selectivity window allows researchers to probe SIRT1‑dependent deacetylation pathways with reduced confounding SIRT2 inhibition, addressing a critical isozyme‑selectivity challenge in sirtuin chemical biology.
- [1] BindingDB. CHEMBL1835308 – Affinity Data for SIRT1 (IC₅₀ = 970 nM) and SIRT2 (IC₅₀ = 13,000 nM). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355048 (accessed 2026-05-13). View Source
- [2] ChEMBL Database. Search for 1-(1-fluorobut-2-en-2-yl)-4-methoxybenzene (CHEMBL – no sirtuin activity reported). https://www.ebi.ac.uk/chembl/ (accessed 2026-05-13). View Source
